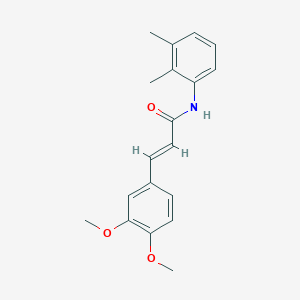
N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as AG-1478, is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment.
Mechanism of Action
N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide selectively inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, which is important for the growth and spread of tumors. N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have minimal toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its high potency and selectivity for EGFR. This allows for more specific and targeted inhibition of the receptor. However, one limitation is that N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide may not be effective in all types of cancer, as some tumors may have mutations in EGFR that make them resistant to inhibition.
Future Directions
There are several future directions for the study of N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One direction is to develop more potent and selective inhibitors of EGFR that can overcome resistance mechanisms in cancer cells. Another direction is to investigate the use of N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in combination with immunotherapy or other targeted therapies for cancer treatment. Additionally, the potential use of N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in other diseases, such as inflammatory disorders, should be explored.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction of 4-chloroaniline with 3,4,5-trimethoxybenzaldehyde in the presence of acetic anhydride and pyridine, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been used in combination with other anticancer drugs to enhance their effectiveness.
properties
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-22-15-10-12(11-16(23-2)18(15)24-3)4-9-17(21)20-14-7-5-13(19)6-8-14/h4-11H,1-3H3,(H,20,21)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRGIXLYEFBHFN-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


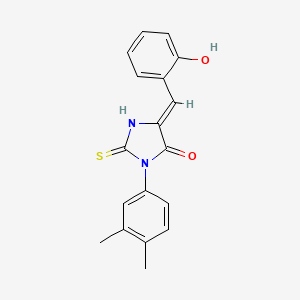
![{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5910646.png)
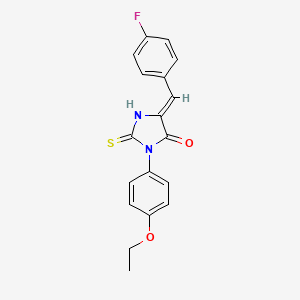
![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)
![4-[(1H-benzimidazol-2-ylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B5910661.png)


![2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime}](/img/structure/B5910680.png)
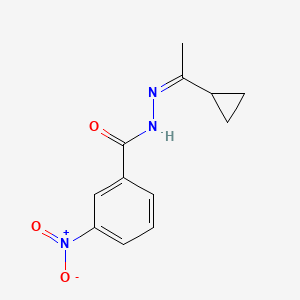
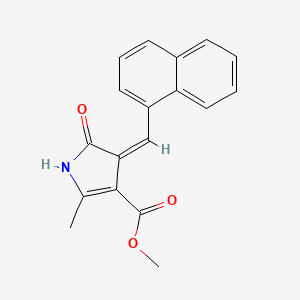
![5-methyl-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-propyldihydro-2(3H)-furanone](/img/structure/B5910703.png)
